molecular formula C11H16N2O3 B15259168 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15259168
M. Wt: 224.26 g/mol
InChI Key: JBBXLXYFSHORHK-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a cyclohexyl substituent at the 2-position and a ketone group at the 3-position of the pyrazolone ring. The acetic acid moiety at the 4-position enhances its polarity, making it amenable to hydrogen bonding and coordination chemistry.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H16N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h7,9,12H,1-6H2,(H,14,15)

InChI Key

JBBXLXYFSHORHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substituents and functional groups. Key structural comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Ring Positions) Key Functional Groups
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (Target) C₁₁H₁₆N₂O₃ 224.26 2-Cyclohexyl, 3-oxo Acetic acid
2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid C₁₂H₁₂N₂O₃ 232.24 2-(4-Methylphenyl), 3-oxo Acetic acid
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid C₁₁H₉FN₂O₃ 236.20 2-(3-Fluorophenyl), 3-oxo Acetic acid
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate C₁₄H₁₆N₂O₃ 260.29 2-(2-Methylphenyl), 3-oxo Ethyl ester
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.27 2-Phenyl, 3-oxo, 1,5-dimethyl Acetamide

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound introduces steric bulk and lipophilicity compared to aromatic (e.g., phenyl, fluorophenyl) or methylphenyl substituents. This may influence solubility and molecular packing in crystalline states .
Physicochemical Properties
  • Hydrogen Bonding : The acetic acid group in the target compound facilitates dimer formation via N–H⋯O interactions, analogous to the R₂²(10) hydrogen-bonding motif observed in . This contrasts with ester derivatives (e.g., ), which lack acidic protons for similar interactions.
  • Crystal Packing : Steric effects from the cyclohexyl group may lead to distinct dihedral angles between rings compared to phenyl-substituted analogs. For instance, in , dihedral angles between the pyrazolone and dichlorophenyl rings are 48.45°, influenced by steric repulsion .
Coordination Chemistry
  • The acetic acid group in the target compound can act as a bidentate ligand, similar to acetamide derivatives (e.g., ), which form stable metal complexes for catalytic or pharmaceutical applications .

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